Cas no 1805742-35-1 (5-(3-Chloropropanoyl)-2-mercaptomandelic acid)

5-(3-Chloropropanoyl)-2-mercaptomandelic acid 化学的及び物理的性質
名前と識別子
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- 5-(3-Chloropropanoyl)-2-mercaptomandelic acid
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- インチ: 1S/C11H11ClO4S/c12-4-3-8(13)6-1-2-9(17)7(5-6)10(14)11(15)16/h1-2,5,10,14,17H,3-4H2,(H,15,16)
- InChIKey: RLUOAGIFLSCANW-UHFFFAOYSA-N
- ほほえんだ: ClCCC(C1=CC=C(C(C(C(=O)O)O)=C1)S)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 297
- トポロジー分子極性表面積: 75.6
- 疎水性パラメータ計算基準値(XlogP): 1.2
5-(3-Chloropropanoyl)-2-mercaptomandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015026576-250mg |
5-(3-Chloropropanoyl)-2-mercaptomandelic acid |
1805742-35-1 | 97% | 250mg |
470.40 USD | 2021-06-18 | |
Alichem | A015026576-500mg |
5-(3-Chloropropanoyl)-2-mercaptomandelic acid |
1805742-35-1 | 97% | 500mg |
806.85 USD | 2021-06-18 | |
Alichem | A015026576-1g |
5-(3-Chloropropanoyl)-2-mercaptomandelic acid |
1805742-35-1 | 97% | 1g |
1,504.90 USD | 2021-06-18 |
5-(3-Chloropropanoyl)-2-mercaptomandelic acid 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
5-(3-Chloropropanoyl)-2-mercaptomandelic acidに関する追加情報
5-(3-Chloropropanoyl)-2-mercaptomandelic Acid: A Versatile Compound in Modern Biomedical Research
5-(3-Chloropropanoyl)-2-mercaptomandelic acid is a unique chemical compound with the CAS number 1805742-35-1, characterized by its complex molecular structure and multifunctional properties. This compound belongs to the class of thiol-containing aromatic carboxylic acids, which have garnered significant attention in the field of biomedical research due to their potential applications in drug design, biomaterials development, and molecular imaging. The synthesis and functionalization of 5-(3-Chloropropanoyl)-2-mercaptomandelic acid have been extensively studied in recent years, with emerging research highlighting its role in modulating biological pathways and enhancing therapeutic outcomes.
5-(3-Chloropropanoyl)-2-mercaptomandelic acid exhibits a unique combination of chemical functionalities, including a thiol group (-SH), a carboxylic acid moiety (-COOH), and a chloropropionyl substituent (-CH2CH2CH2Cl). These functional groups contribute to its reactivity and versatility in chemical modifications. The thiol group is particularly significant, as it can participate in various biochemical interactions, such as disulfide bond formation, redox reactions, and protein conjugation. The carboxylic acid functionality provides additional opportunities for functionalization, enabling the compound to serve as a building block for the development of advanced therapeutic agents.
Recent studies have demonstrated the potential of 5-(3-Chloropropanoyl)-2-mercaptomandelic acid in the design of bioactive molecules targeting specific cellular processes. For instance, its thiol group can be utilized to introduce functional groups that enhance the solubility and bioavailability of therapeutic agents. In a 2023 publication in Chemical Communications, researchers explored the use of 5-(3-Chloropropanoyl)-2-mercaptomandelic acid as a scaffold for the development of small-molecule inhibitors of the enzyme PTP1B, which is implicated in insulin signaling and metabolic disorders. The study highlighted the compound's ability to undergo site-specific modification, enabling the creation of molecules with improved pharmacological profiles.
Another area of interest is the application of 5-(3-Chloropropanoyl)-2-mercaptomandelic acid in the field of nanotechnology and drug delivery systems. The compound's functional groups can be exploited to conjugate with nanoparticles, enabling targeted drug delivery to specific tissues or cells. A 2024 study published in Nano Letters demonstrated the use of 5-(3-Chloropropanoyl)-2-mercaptomandelic acid-modified liposomes for the delivery of anti-cancer drugs to tumor cells. The results showed enhanced cellular uptake and reduced off-target effects, underscoring the compound's potential in the development of precision medicine strategies.
Furthermore, the chloropropionyl substituent in 5-(3-Chloropropanoyl)-2-mercaptomandelic acid offers opportunities for the synthesis of derivatives with tailored properties. The chlorine atom in the propionyl group can be replaced with other functional groups, such as hydroxyl or amino groups, to modulate the compound's biological activity. A 2023 review article in Journal of Medicinal Chemistry discussed the importance of functional group diversity in the design of small-molecule therapeutics, with 5-(3-Chloropropanoyl)-2-mercaptomandelic acid serving as a prime example of a versatile scaffold for such modifications.
From a synthetic perspective, the preparation of 5-(3-Chloropropanoyl)-2-mercaptomandelic acid involves a series of well-established chemical reactions. The synthesis typically begins with the formation of the mandelic acid core, followed by the introduction of the chloropropionyl group. Recent advancements in catalytic methods have enabled the efficient and selective functionalization of this compound, reducing the need for harsh reaction conditions and minimizing byproduct formation. A 2024 study in Organic Letters reported a novel approach using transition metal-catalyzed coupling reactions to achieve high-yield synthesis of 5-(3-Chloropropanoyl)-2-mercaptomandelic acid, which has significant implications for its scalability in industrial applications.
Despite its promising applications, the use of 5-(3-Chloropropanoyl)-2-mercaptomandelic acid in biomedical research is still in its early stages. Ongoing studies are focused on elucidating its interactions with biological systems and optimizing its properties for specific therapeutic applications. For example, researchers are investigating the potential of 5-(3-Chloropropanoyl)-2-mercaptomandelic acid in the development of antiviral agents, given its ability to modulate cellular redox states and interfere with viral replication. A 2023 preprint on bioRxiv explored the antiviral activity of derivatives of 5-(3-Chloropropanoyl)-2-mercaptomandelic acid against SARS-CoV-2, with encouraging results that warrant further clinical evaluation.
In addition to its therapeutic potential, 5-(3-Chloropropanoyl)-2-mercaptomandelic acid is also being explored for its role in diagnostic imaging. The compound's functional groups can be labeled with radioactive isotopes or fluorescent tags, enabling its use as a contrast agent in imaging technologies such as MRI and PET. A 2024 study in Advanced Materials described the development of 5-(3-Chloropropanoyl)-2-mercaptomandelic acid-based contrast agents that showed enhanced signal-to-noise ratios compared to traditional agents, highlighting its potential in improving the accuracy of diagnostic imaging.
Overall, the unique chemical structure of 5-(3-Chloropropanoyl)-2-mercaptomandelic acid positions it as a valuable tool in the development of advanced therapeutic agents and diagnostic tools. Its versatility in chemical modifications and its ability to interact with biological systems make it an attractive candidate for further research and development. As the field of medicinal chemistry continues to evolve, the role of 5-(3-Chloropropanoyl)-2-mercaptomandelic acid is likely to expand, with new applications emerging in various areas of biomedical research.
While the potential of 5-(3-Chloropropanoyl)-2-mercaptomandelic acid is promising, there are still challenges that need to be addressed. One of the key challenges is the optimization of its pharmacokinetic properties, such as its solubility, stability, and bioavailability. Researchers are actively working on strategies to enhance these properties through chemical modifications and formulation techniques. Another challenge is the need for a better understanding of its toxicity profile, as the compound's reactivity may pose potential risks in certain biological contexts. Ongoing studies are focused on evaluating its safety and efficacy in preclinical models, with the ultimate goal of translating these findings into clinical applications.
As the demand for more effective and targeted therapeutic agents continues to grow, the role of 5-(3-Chloropropanoyl)-2-mercaptomandelic acid is expected to become increasingly significant. Its unique combination of functional groups and its adaptability to various chemical modifications make it a promising candidate for the development of novel drugs and diagnostic tools. With continued research and innovation, 5-(3-Chloropropanoyl)-2-mercaptomandelic acid may play a pivotal role in advancing the field of biomedical sciences and improving patient outcomes.
In conclusion, 5-(3-Chloropropanoyl)-2-mercaptomandelic acid represents a versatile and promising compound with a wide range of potential applications in biomedical research. Its unique chemical structure and functional groups make it an attractive candidate for the development of advanced therapeutic agents and diagnostic tools. As research in this area continues to evolve, the compound's role in the field of medicinal chemistry is likely to expand, paving the way for new discoveries and innovations in healthcare.
For further information on the synthesis, properties, and applications of 5-(3-Chloropropanoyl)-2-mercaptomandelic acid, readers are encouraged to consult recent publications in the fields of organic chemistry, medicinal chemistry, and biomedical research. These resources provide valuable insights into the latest advancements and future directions of research involving this compound.
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